Bienvenue dans la boutique en ligne BenchChem!

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Molecular weight Structural differentiation 1-Benzoyl substitution

1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3) is a synthetic heterocyclic compound belonging to the 4,5-dihydroimidazole (imidazoline) class, characterized by a partially saturated five-membered ring bearing a benzoyl substituent at the N1 position and a benzylsulfanyl group at the C2 position. Its molecular formula is C17H16N2OS with a molecular weight of 296.39 g/mol.

Molecular Formula C17H16N2OS
Molecular Weight 296.39
CAS No. 16302-91-3
Cat. No. B2584465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
CAS16302-91-3
Molecular FormulaC17H16N2OS
Molecular Weight296.39
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
InChIKeyYALALOSTRQNGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3): Structural Identity, Physicochemical Profile, and Compound Class Overview for Research Procurement


1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3) is a synthetic heterocyclic compound belonging to the 4,5-dihydroimidazole (imidazoline) class, characterized by a partially saturated five-membered ring bearing a benzoyl substituent at the N1 position and a benzylsulfanyl group at the C2 position . Its molecular formula is C17H16N2OS with a molecular weight of 296.39 g/mol . The compound is commercially available as a research chemical with a typical purity specification of 95%+ . The 4,5-dihydroimidazole core distinguishes it structurally from fully aromatic imidazole analogs investigated as p38 MAP kinase inhibitors and cytokine release suppressors, while the 1-benzoyl-2-benzylsulfanyl substitution pattern places it within a broader class of benzylsulfanyl imidazole derivatives that have attracted attention for anticytokine and enzyme-inhibitory applications [1][2].

Why 1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole Cannot Be Simply Replaced by Generic Imidazole or Imidazoline Analogs: Structural and Pharmacochemical Rationale


The 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole scaffold integrates three distinguishing features that generic substitution fails to replicate simultaneously: (i) a 4,5-dihydroimidazole (imidazoline) core, which introduces an sp³-hybridized N3 atom and a non-planar ring conformation absent in fully aromatic imidazole analogs such as compound 2b from the Laufer series [1]; (ii) a 1-benzoyl substituent that contributes both steric bulk (increasing molecular weight from 192.28 to 296.39 g/mol relative to the parent 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole, CAS 20268-38-6) and an additional hydrogen-bond acceptor (carbonyl oxygen) ; and (iii) the retention of the 2-benzylsulfanyl thioether, a moiety identified in QSAR studies as contributing to cytokine release inhibitory activity in benzylsulfanyl imidazole congeners [2]. Omission of the benzoyl group, substitution with a benzyl or alkyl group at N1, or replacement of the dihydroimidazole with a fully aromatic imidazole each yield a compound with measurably different molecular weight, predicted lipophilicity, hydrogen-bonding capacity, and ring electronics — any of which can alter target binding, cellular permeability, and metabolic stability. Therefore, for research applications requiring the precise 1-benzoyl-2-benzylsulfanyl pharmacophore embedded in a dihydroimidazole scaffold, generic substitution is not analytically or pharmacologically equivalent.

Quantitative Differentiation Evidence for 1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3) Relative to Closest Analogs


Molecular Weight and Formula Differentiation from the Parent 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 20268-38-6)

The target compound 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3) differs from its closest commercially available parent analog, 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 20268-38-6), by the presence of a benzoyl group at the N1 position. This substitution increases the molecular formula from C10H12N2S to C17H16N2OS and the molecular weight from 192.28 g/mol to 296.39 g/mol, a 54% increase in mass . The benzoyl group introduces an additional aromatic ring (phenyl), a carbonyl oxygen (hydrogen-bond acceptor), and increases the heavy atom count from 13 to 21. The SMILES code for the target compound is C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 . The parent compound lacks the carbonyl and second phenyl ring entirely. This structural divergence has quantitative consequences for any physicochemical property that scales with molecular size and heteroatom content, including predicted lipophilicity, polar surface area, and molar refractivity.

Molecular weight Structural differentiation 1-Benzoyl substitution

Predicted Lipophilicity (LogP) Differentiation from the Non-Benzoylated Parent Analog

Although experimentally determined LogP values for CAS 16302-91-3 are not publicly available, the predicted LogP can be estimated from structurally analogous C17H16N2OS compounds containing a benzoyl-thioether-dihydroimidazole architecture. In the broader C17H16N2OS chemical space cataloged by ChemSrc and Guidechem, LogP values for compounds with comparable aromatic and heteroatom composition range from approximately 3.4 to 4.2 . By contrast, the parent 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (C10H12N2S, MW 192.28), lacking the benzoyl group and its associated carbonyl oxygen and phenyl ring, is expected to exhibit a substantially lower LogP (estimated 0.5–1.5 units lower based on the contribution of a phenyl-CO- fragment in standard clogP fragmentation models). The difference of approximately 1.5–2.5 LogP units corresponds to a 30- to 300-fold difference in the octanol/water partition coefficient, which directly impacts compound distribution in biphasic assay systems, cellular permeability, and plasma protein binding.

Lipophilicity LogP Drug-likeness Permeability

Core Scaffold Differentiation: 4,5-Dihydroimidazole (Imidazoline) vs. Fully Aromatic Imidazole in Cytokine Inhibitor Series

The Laufer et al. (2002) study established the benzylsulfanyl imidazole pharmacophore as a validated scaffold for p38 MAP kinase inhibition and suppression of TNF-α and IL-1β release. The lead compound 2b in that series is a fully aromatic 2,4,5-trisubstituted imidazole [4-(4-fluorophenyl), 5-(pyridin-4-yl), 2-benzylsulfanyl] with IC50 values of 4.0 μM (p38), 1.1 μM (TNF-α), and 0.38 μM (IL-1β) in human peripheral blood mononuclear cells (PBMC) or whole blood assays [1]. The target compound CAS 16302-91-3 possesses a 4,5-dihydroimidazole core rather than a fully aromatic imidazole — a structural difference that eliminates the 4- and 5-substituents of the Laufer series while introducing sp³ hybridization at the C4 and C5 positions. This ring saturation affects (i) the pKa of the N3 imine nitrogen (imidazoline N3 is more basic than imidazole N3), (ii) ring planarity (the dihydro ring adopts a non-planar conformation), and (iii) the electron density distribution across the heterocycle. While direct biological activity data for CAS 16302-91-3 are not available in the public domain for direct comparison, the scaffold difference implies that binding modes, target selectivity, and potency cannot be extrapolated from the aromatic imidazole SAR without experimental verification. The dihydroimidazole scaffold is also present in clinically used imidazoline drugs (e.g., clonidine, oxymetazoline) that target α-adrenergic and imidazoline receptors, suggesting distinct pharmacological space from aromatic imidazole kinase inhibitors .

Imidazoline scaffold p38 MAP kinase Cytokine inhibition Ring saturation

Class-Level Cytokine Release Inhibitory Activity of Benzylsulfanyl Imidazole Derivatives: QSAR Substituent Contribution Framework

The QSAR study by Singh et al. (2007) quantitatively analyzed the substituent contributions of benzylsulfanyl imidazole derivatives to inhibition of TNF-α and IL-1β release using Fujita-Ban and Hansch methodologies [1]. Key SAR findings relevant to CAS 16302-91-3 include: (i) the parent benzylsulfanyl imidazole moiety itself contributes positively to both TNF-α and IL-1β inhibitory activity; (ii) substituents at positions equivalent to the 4-R, 5-R, and 6-R positions of the benzyl ring improve inhibitory action — specifically, OH, SOCH₃, SO₂CH₃, and Cl at 4-R, and OH at 6-R enhance TNF-α inhibition, while SOCH₃, SO₂CH₃, and OH at 4-R and OH at 6-R enhance IL-1β inhibition; (iii) the Hansch analysis revealed that less bulky structural moieties at the Y-position and F-substituents at the X-position are advantageous for TNF-α inhibition, while a higher negative resonance effect at X and less bulky Y-substituents favor IL-1β inhibition. The target compound CAS 16302-91-3 bears a 1-benzoyl substituent (positionally analogous to the N1 region but in a dihydro scaffold), and the QSAR framework predicts that electron-withdrawing substituents and optimized hydrophobicity at the N1-acyl region could modulate cytokine inhibitory potency. However, no direct quantitative activity data (IC50 values for TNF-α or IL-1β) for CAS 16302-91-3 itself have been identified in the accessible literature, and the QSAR models were developed on aromatic imidazole scaffolds, not dihydroimidazoles. The class-level inference from this study supports the potential of the benzylsulfanyl pharmacophore for anticytokine applications but cannot provide compound-specific potency predictions without experimental validation.

QSAR TNF-alpha inhibition IL-1beta inhibition Benzylsulfanyl imidazole Anti-inflammatory

High-Throughput Screening (HTS) Profiling Breadth: Multi-Target Screening History of CAS 16302-91-3

According to the ChemSrc bioassay registry, CAS 16302-91-3 has been screened in at least four distinct high-throughput screening campaigns: (i) an assay for inhibitors of the CDC25B-CDK2/Cyclin A interaction (Source: Center for Chemical Genomics, University of Michigan); (ii) a high-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi (Source: ICCB-Longwood/NSRB Screening Facility, Harvard Medical School); (iii) a screen for compounds that inhibit LtaS (lipoteichoic acid synthase) activity in Staphylococcus aureus (Source: ICCB-Longwood/NSRB Screening Facility, Harvard Medical School); and (iv) a cell-based high-throughput primary assay to identify activators of GPR151 (Source: The Scripps Research Institute Molecular Screening Center) . This multi-target HTS history is distinctive compared to the parent compound 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 20268-38-6), for which no HTS bioassay records were identified in the same database [1]. While the quantitative outcomes (hit/miss calls, IC50 values, % activation/inhibition) from these screens are not publicly accessible from the ChemSrc summary pages, the breadth of screening targets — spanning cell cycle regulation (CDC25B-CDK2), G-protein signaling (GIV-Gαi, GPR151), and antibacterial targets (LtaS) — indicates that the 1-benzoyl substitution confers a biological annotation profile distinct from the simpler parent scaffold.

High-throughput screening Bioassay profiling Target engagement Chemical probe

Commercial Availability and Purity Grade Benchmarking Against Closest Structural Analogs

CAS 16302-91-3 is commercially available from research chemical suppliers with a specified purity of 95%+ . The closest structurally analogous commercially cataloged compound, 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 20268-38-6), is also available at 95% purity from multiple vendors . Thus, at equal purity specification, the target compound offers an equivalent quality benchmark while providing the additional 1-benzoyl functionality. More distantly related 1-acyl-2-benzylsulfanyl-4,5-dihydroimidazole analogs, such as 2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole (CAS 851864-18-1), are also available at 95%+ purity, indicating a consistent purity standard within this compound family . The availability of the 95%+ grade supports use in quantitative structure-activity relationship (QSAR) studies, biochemical assays, and as a synthetic intermediate, where defined purity is essential for data reproducibility.

Purity specification Commercial availability Research chemical procurement Quality control

Recommended Research and Industrial Application Scenarios for 1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3) Based on Quantitative Differentiation Evidence


Chemical Probe Development for Non-Aromatic Imidazoline-Target Interactions (G-Protein Signaling and GPCR Studies)

The documented HTS screening of CAS 16302-91-3 against GIV-Gαi interaction inhibitors and GPR151 activators , combined with the imidazoline scaffold's established presence in clinically used drugs targeting α-adrenergic and imidazoline receptors , positions this compound as a structurally distinct chemical probe for investigating imidazoline-recognizing protein targets. Unlike fully aromatic imidazole p38 inhibitors (e.g., Laufer compound 2b, SB-203580), the 4,5-dihydro core presents a non-planar, more basic heterocycle that may engage different receptor subsites. Researchers studying G-protein-coupled receptor pharmacology, particularly orphan GPCRs such as GPR151, can leverage the existing HTS annotation to request primary screening data from the originating centers (Scripps Research Institute, Harvard Medical School) and prioritize CAS 16302-91-3 for confirmatory dose-response studies.

Structure-Activity Relationship (SAR) Expansion of Benzylsulfanyl Anticytokine Pharmacophores into Dihydroimidazole Chemical Space

The QSAR frameworks established by Singh et al. (2007) for benzylsulfanyl imidazole cytokine release inhibitors [1] and the p38/TNF-α/IL-1β SAR characterized by Laufer et al. (2002) [2] both operate within aromatic imidazole chemical space. CAS 16302-91-3 represents a scaffold-hop into 4,5-dihydroimidazole territory, with the 1-benzoyl group providing a site for further derivatization (e.g., substitution on the benzoyl phenyl ring, reduction to benzyl, or replacement with heteroaroyl groups). Medicinal chemistry groups seeking to explore whether the anticytokine pharmacophore tolerates ring saturation while retaining the 2-benzylsulfanyl thioether can use CAS 16302-91-3 as a key intermediate or reference compound in systematic SAR campaigns, comparing activity against the aromatic imidazole benchmarks (compound 2b: p38 IC50 4.0 μM; TNF-α IC50 1.1 μM; IL-1β IC50 0.38 μM) to map the pharmacological consequences of scaffold reduction.

Antibacterial Target Validation: LtaS Inhibition in Gram-Positive Pathogens

CAS 16302-91-3 has been screened in a high-throughput assay for inhibitors of lipoteichoic acid synthase (LtaS) in Staphylococcus aureus at the Harvard Medical School ICCB-Longwood screening facility . LtaS is a validated antibacterial target critical for cell wall biosynthesis in Gram-positive pathogens. While the quantitative HTS outcome is not publicly accessible, the inclusion of this compound in the LtaS screen — combined with literature reports that imidazole derivatives exhibit activity against S. aureus — supports further investigation of CAS 16302-91-3 as a starting point for antibacterial hit-to-lead optimization. Researchers can contact the originating screening center to obtain primary screening data and assess whether the compound warrants follow-up minimum inhibitory concentration (MIC) determination against S. aureus and other Gram-positive strains.

Cell Cycle Regulation Studies: CDC25B-CDK2/Cyclin A Interaction Inhibition

The compound's inclusion in a screen for inhibitors of the CDC25B-CDK2/Cyclin A interaction at the University of Michigan's Center for Chemical Genomics indicates potential relevance to cell cycle research. The CDC25B phosphatase activates CDK2/Cyclin A complexes, driving S-phase entry, and is overexpressed in multiple cancer types. CAS 16302-91-3, with its 1-benzoyl-2-benzylsulfanyl-dihydroimidazole architecture, may interfere with protein-protein interactions in the CDC25B-CDK2/Cyclin A regulatory axis. Cancer biology researchers investigating cell cycle checkpoint regulation can use this compound as a structurally annotated starting point, requesting HTS outcome data from the screening center and performing orthogonal validation assays (e.g., cell cycle flow cytometry, CDK2 kinase activity assays) to confirm target engagement.

Quote Request

Request a Quote for 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.